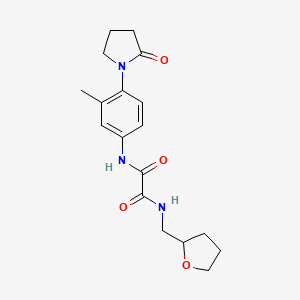![molecular formula C22H12FN3O5 B2714172 7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634569-34-9](/img/structure/B2714172.png)
7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H12FN3O5 and its molecular weight is 417.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Materials Science
Linear Photophysics and Stimulated Emission : Research on diketopyrrolopyrrole derivatives has revealed their significant linear photophysical properties and nonlinear optical characteristics. These compounds exhibit two-photon absorption spectra, making them potential candidates for applications in optical materials and photonic devices (Zadeh et al., 2015).
Fluorescent pH Sensors : Heteroatom-containing organic fluorophores, related in structure to the query compound, have been developed as fluorescent pH sensors. Their emission can be switched between different states by protonation and deprotonation, showcasing their potential in sensing applications (Yang et al., 2013).
Chemical Sensing
Fluoride Ion Sensing : Dipyrrolyl derivatives with electron-withdrawing groups have been synthesized for specific binding and sensing of fluoride ions in organic solvents. These compounds exhibit dramatic, binding-induced changes in color, indicating their use as efficient fluoride ion sensors (Ghosh et al., 2004).
Nitroaniline Detection : A triphenylamine-functionalized material has shown superior sensitivity towards p-nitroaniline, with a low detection limit. This demonstrates the potential of such materials in detecting nitroaromatic compounds, which is crucial for environmental monitoring and security applications (Ji et al., 2018).
Chemical Synthesis and Reactivity
Synthesis of Fluorinated Derivatives : Studies on the novel synthesis of fluorine-containing pentasubstituted pyridine derivatives and their subsequent transformation into 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives highlight the synthetic utility of such compounds in creating fluorinated chemical entities, which are valuable in pharmaceuticals and agrochemicals (Suzuki et al., 2007).
properties
IUPAC Name |
7-fluoro-1-(3-nitrophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12FN3O5/c23-13-7-8-16-15(11-13)20(27)18-19(12-4-3-5-14(10-12)26(29)30)25(22(28)21(18)31-16)17-6-1-2-9-24-17/h1-11,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDVVACKWRWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2714090.png)

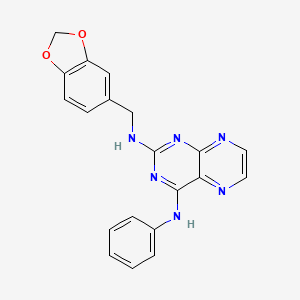
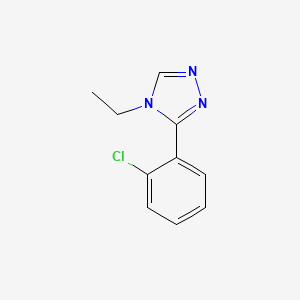
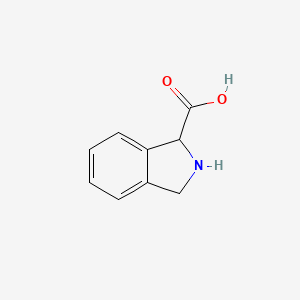
![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide](/img/no-structure.png)
![ethyl N-{cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl}carbamate](/img/structure/B2714099.png)

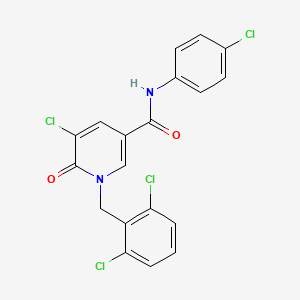
![2-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B2714105.png)
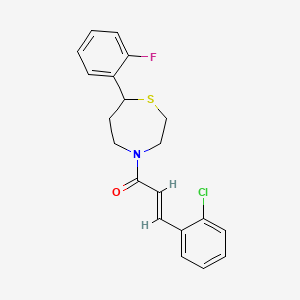
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2714108.png)
![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride](/img/structure/B2714109.png)
